Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Description

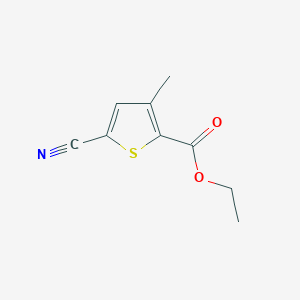

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a substituted thiophene derivative characterized by a cyano group at the 5-position, a methyl group at the 3-position, and an ethoxycarbonyl moiety at the 2-position of the thiophene ring. Its molecular formula is C₉H₁₀N₂O₂S, with a molar mass of 210.25 g/mol .

Properties

IUPAC Name |

ethyl 5-cyano-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-3-12-9(11)8-6(2)4-7(5-10)13-8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXQOKWUVZAUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034981-21-9 | |

| Record name | ethyl 5-cyano-3-methylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-3-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Ethyl 5-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene carboxylates are studied for their tunable electronic properties and bioactivity. Below, Ethyl 5-cyano-3-methylthiophene-2-carboxylate is compared with structurally similar compounds based on substituent patterns, reactivity, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Selected Thiophene Carboxylates

*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural databases .

Reactivity and Derivative Formation

- Cyano Group Reactivity: The 5-cyano group in this compound participates in nucleophilic additions and cyclization reactions. For example, it reacts with acetic anhydride to form acetylated derivatives , whereas the trifluoroacetylated analog (C₁₁H₉F₃N₂O₃S) shows enhanced electrophilicity for coupling reactions .

- Ester Group Utility : The ethoxycarbonyl group at the 2-position allows hydrolysis to carboxylic acids or transesterification. In contrast, methyl esters (e.g., Methyl 3-hydroxy-5-methylthiophene-2-carboxylate) exhibit lower stability under basic conditions .

Physicochemical Properties

- Solubility: The cyano and ester groups confer moderate polarity, making the compound soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water. Derivatives with hydroxyl groups (e.g., 3-OH substituents) show higher aqueous solubility .

- Thermal Stability: Methyl and ethyl esters decompose at ~200–250°C, while brominated analogs (e.g., Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate) exhibit lower stability due to steric and electronic effects .

Research Findings and Key Insights

Synthetic Efficiency: The Gewald reaction () remains the most efficient route for synthesizing cyano-substituted thiophenes, with yields >70% under optimized conditions.

Crystallography : X-ray studies () reveal planar thiophene rings in derivatives, stabilized by hydrogen bonds (e.g., S–H···O interactions, 2.55 Å), which influence packing and solubility.

Derivative Diversity : Functionalization at the 5-position (CN, NHCOCF₃, etc.) significantly alters bioactivity, with trifluoroacetylated derivatives showing enhanced binding to biological targets .

Biological Activity

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a thiophene ring, a cyano group, and an ester functionality. The structural formula can be represented as follows:

This compound is primarily synthesized through various organic reactions, including oxidation and substitution processes, which enhance its bioactivity.

The biological activity of this compound is attributed to its interaction with specific biological targets. The cyano and ester groups may participate in hydrogen bonding and other interactions that modulate enzyme activity or receptor binding. This modulation can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against a range of microbial pathogens. The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

This compound has also been explored for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption, leading to cell cycle arrest.

Case Study:

In a study evaluating various thiophene derivatives for anticancer activity, this compound demonstrated significant antiproliferative effects against several cancer cell lines, including HeLa and MIA PaCa-2 cells. The compound exhibited an IC50 value ranging from 17 to 130 nM, indicating potent activity against these cells .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (nM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 30 | Tubulin inhibition | |

| MIA PaCa-2 | 130 | Apoptosis induction | |

| A431 | 50 | Cell cycle arrest in G2/M phase |

Research Findings

Further investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications to the thiophene ring or the cyano group can significantly alter its biological activity. For instance, introducing additional functional groups or varying substituents can enhance its potency against specific targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-cyano-3-methylthiophene-2-carboxylate, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions involving cyanoacetylation and cyclization. For example:

- Step 1 : React ethyl acetoacetate with sulfur and substituted amines under reflux in ethanol to form the thiophene core .

- Step 2 : Introduce the cyano group using malononitrile or thiophosgene in dry chloroform under reflux .

- Key variables : Solvent polarity (e.g., ethanol vs. chloroform), temperature (reflux vs. microwave irradiation), and catalyst (piperidine for Knoevenagel condensation) significantly affect yield and purity .

- Data : Typical yields range from 72–94% for analogous thiophene derivatives under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Look for characteristic signals:

- Ethyl ester protons at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet).

- Thiophene ring protons at δ 6.5–7.5 (depending on substituents) .

- IR : Confirm the presence of C≡N (2240–2260 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

- MS : The molecular ion peak ([M⁺]) should match the calculated molecular weight (e.g., 221.25 g/mol for C₁₀H₉NO₂S) .

Q. What crystallographic methods are suitable for determining the molecular structure of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELX software for refinement. Key steps:

- Grow crystals via slow evaporation in ethanol or DCM.

- Collect intensity data and solve structures using SHELXD (for phase determination) and SHELXL (for refinement) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the regioselectivity of electrophilic substitution on the thiophene ring?

- Methodology : Computational studies (DFT) can predict reactivity. For example:

- The cyano group at position 5 directs electrophiles to position 4 due to its strong electron-withdrawing effect, verified via halogenation or nitration experiments .

- Experimental validation : Monitor reaction outcomes using HPLC or GC-MS to quantify product ratios .

Q. What strategies mitigate side reactions during functionalization of the 3-methyl group?

- Challenge : The methyl group is prone to oxidation or unintended coupling.

- Solutions :

- Use protective groups (e.g., Boc for amines) during functionalization .

- Employ mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) to preserve the ester and cyano groups .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Perform DFT calculations to assess the energy barrier for oxidative addition of Pd catalysts to the thiophene ring.

- Simulate transition states using software like Gaussian or ORCA .

- Validation : Compare predicted coupling yields with experimental results using substituted boronic acids .

Q. What analytical approaches resolve challenges in characterizing byproducts from complex reaction mixtures?

- Methodology :

- LC-MS/MS : Identify byproducts via fragmentation patterns.

- Prep-HPLC : Isolate impurities for standalone NMR/IR analysis .

- Case study : In analogous syntheses, byproducts like de-esterified acids or dimerized species are common .

Methodological Tables

Table 1 : Key Spectral Data for this compound (Hypothetical)

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, OCH₂), δ 2.45 (s, 3H, CH₃), δ 7.10 (s, 1H, thiophene) | |

| IR (ATR) | 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O) | |

| MS (ESI⁺) | [M+H]⁺ = 222.1 |

Table 2 : Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Reflux (ethanol) | 6 h, 80°C | 78 | 95% | |

| Microwave | 150°C, 20 min | 89 | 98% |

Safety and Handling

- Storage : Keep in a dry, dark place at 2–8°C to prevent ester hydrolysis .

- Hazards : Potential irritant (wear gloves/eye protection). No acute toxicity reported for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.